molecular formula C15H13BrN2O5 B3715916 N-(4-bromophenyl)-4,5-dimethoxy-2-nitrobenzamide

N-(4-bromophenyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B3715916
M. Wt: 381.18 g/mol
InChI Key: JJWMCYWEPDAQHJ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4,5-dimethoxy-2-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromophenyl group, two methoxy groups, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves the following steps:

    Bromination: The bromophenyl group can be introduced via a bromination reaction, where 4-bromoaniline is reacted with the nitrated benzamide in the presence of a suitable catalyst.

    Amidation: The final step involves the formation of the amide bond between the bromophenyl group and the nitrated benzamide, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, often using organometallic reagents like Grignard reagents or organolithium compounds.

    Oxidation: The methoxy groups can be oxidized to form aldehyde or carboxylic acid groups using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Grignard reagents (e.g., phenylmagnesium bromide) or organolithium reagents (e.g., n-butyllithium) in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products

    Reduction: Formation of N-(4-aminophenyl)-4,5-dimethoxy-2-nitrobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of N-(4-bromophenyl)-4,5-diformyl-2-nitrobenzamide or N-(4-bromophenyl)-4,5-dicarboxy-2-nitrobenzamide.

Scientific Research Applications

N-(4-bromophenyl)-4,5-dimethoxy-2-nitrobenzamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-4,5-dimethoxybenzamide: Lacks the nitro group, which may result in different biological activities and reactivity.

    N-(4-chlorophenyl)-4,5-dimethoxy-2-nitrobenzamide: Contains a chlorine atom instead of a bromine atom, potentially altering its chemical properties and biological effects.

    N-(4-bromophenyl)-4,5-dimethoxy-2-aminobenzamide: Contains an amino group instead of a nitro group, which may significantly impact its reactivity and applications.

Uniqueness

N-(4-bromophenyl)-4,5-dimethoxy-2-nitrobenzamide is unique due to the combination of its bromophenyl, methoxy, and nitro groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-bromophenyl)-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O5/c1-22-13-7-11(12(18(20)21)8-14(13)23-2)15(19)17-10-5-3-9(16)4-6-10/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWMCYWEPDAQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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